molecular formula C18H15N7OS B2654529 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide CAS No. 902044-41-1

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

Cat. No.: B2654529
CAS No.: 902044-41-1
M. Wt: 377.43
InChI Key: SIUJXITUAJCNLR-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a quinoxaline moiety, and a sulfanyl-acetamide linkage, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the sulfanyl-tetrazole intermediate is coupled with quinoxaline-6-yl acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the quinoxaline moiety, converting them to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the quinoxaline moiety.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Binding to Enzymes: The tetrazole and quinoxaline moieties can interact with enzyme active sites, inhibiting their activity.

    Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to altered cellular responses.

    Interaction with DNA: Potential to intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
  • 2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
  • 2-{[1-(3-nitrophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

Uniqueness

The unique combination of the tetrazole, sulfanyl, and quinoxaline groups in 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide provides it with distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS/c1-12-3-2-4-14(9-12)25-18(22-23-24-25)27-11-17(26)21-13-5-6-15-16(10-13)20-8-7-19-15/h2-10H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUJXITUAJCNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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